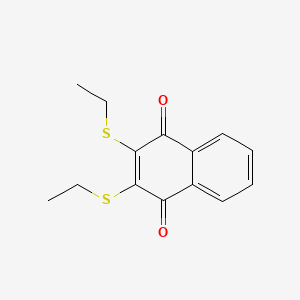
2,3-Bis(ethylsulfanyl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(ethylsulfanyl)naphthalene-1,4-dione is an organic compound belonging to the class of naphthoquinones. This compound is characterized by the presence of two ethylsulfanyl groups attached to the naphthalene-1,4-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(ethylsulfanyl)naphthalene-1,4-dione typically involves the introduction of ethylsulfanyl groups to the naphthoquinone core. One common method is the reaction of 2,3-dichloro-1,4-naphthoquinone with ethanethiol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the substitution of chlorine atoms with ethylsulfanyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(ethylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone core to hydroquinone derivatives.
Substitution: The ethylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Bis(ethylsulfanyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its antiproliferative effects on cancer cells.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 2,3-Bis(ethylsulfanyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone core can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells. Additionally, the ethylsulfanyl groups may enhance the compound’s ability to interact with specific molecular targets, further contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloro-1,4-naphthoquinone: A precursor in the synthesis of 2,3-Bis(ethylsulfanyl)naphthalene-1,4-dione.
2,3-Bis(2-hydroxyethylthio)-1,4-naphthoquinone: Another derivative with similar structural features but different substituents.
1,4-Naphthoquinone: The parent compound with diverse biological activities
Uniqueness
This compound is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Número CAS |
80783-86-4 |
|---|---|
Fórmula molecular |
C14H14O2S2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
2,3-bis(ethylsulfanyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O2S2/c1-3-17-13-11(15)9-7-5-6-8-10(9)12(16)14(13)18-4-2/h5-8H,3-4H2,1-2H3 |
Clave InChI |
IKDLYEBCHWXJMJ-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C(=O)C2=CC=CC=C2C1=O)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


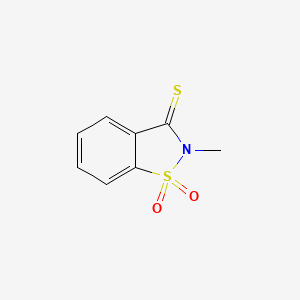
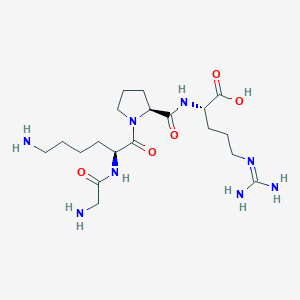
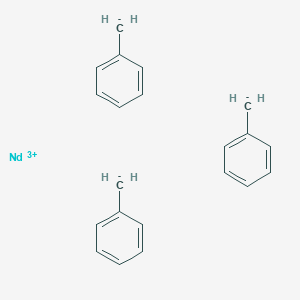

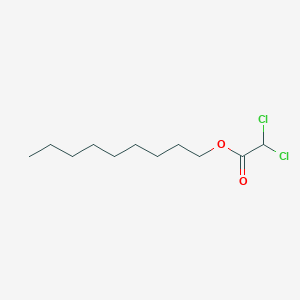
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)
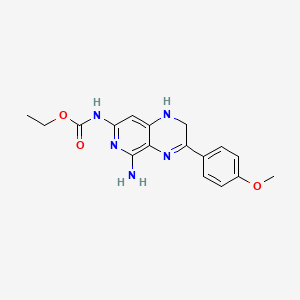
![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)
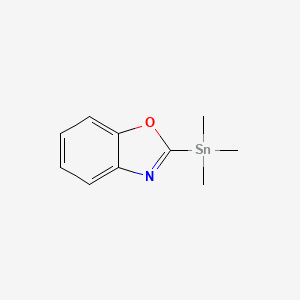
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)

